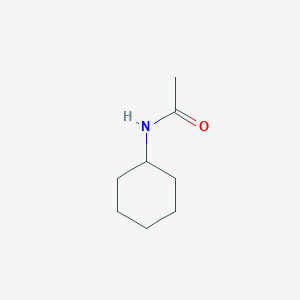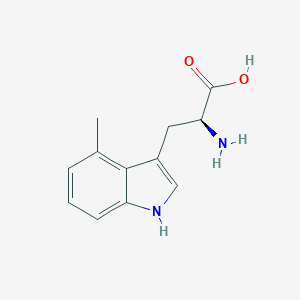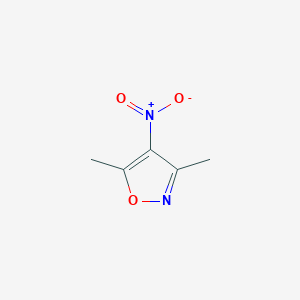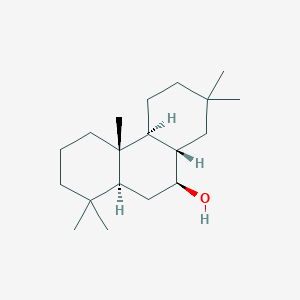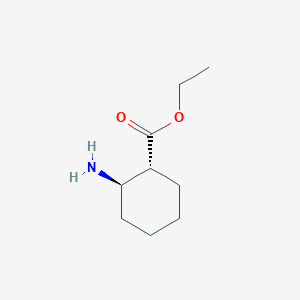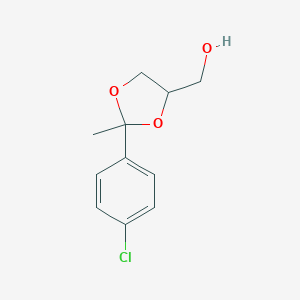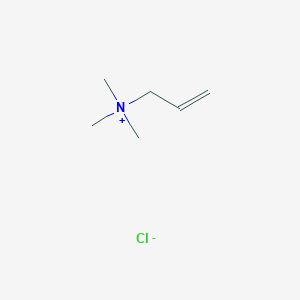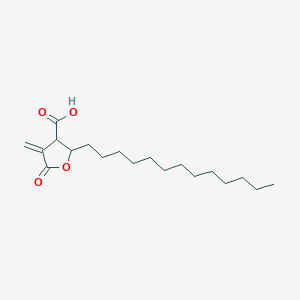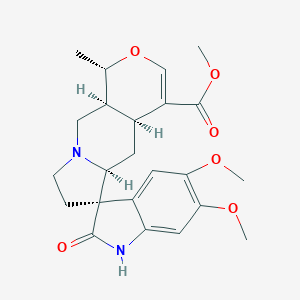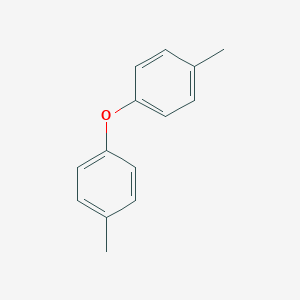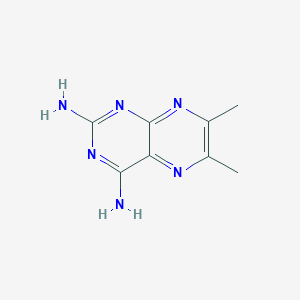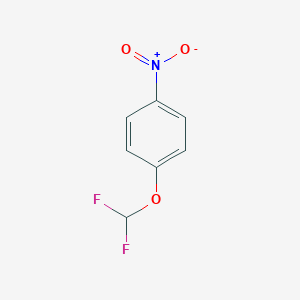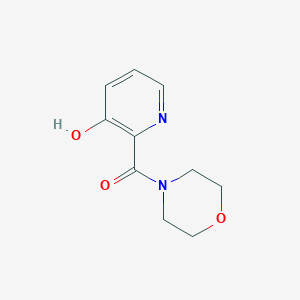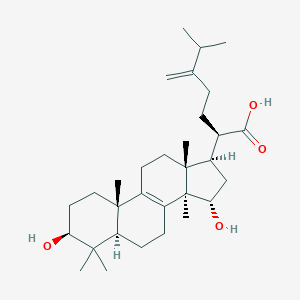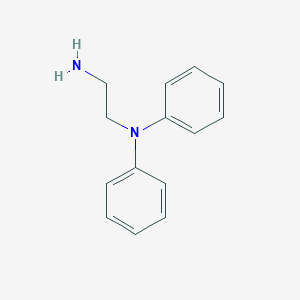
N,N-Diphenylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenylethylenediamine, also known as DPEA, is a compound that has been widely used in scientific research due to its unique properties. It is a diamine compound with two phenyl groups attached to the nitrogen atoms. DPEA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N,N-Diphenylethylenediamine is not fully understood. However, it has been suggested that N,N-Diphenylethylenediamine can act as a radical scavenger and an antioxidant. It has also been reported to inhibit the formation of reactive oxygen species (ROS) and to protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
N,N-Diphenylethylenediamine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory and analgesic effects. In addition, N,N-Diphenylethylenediamine has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-Diphenylethylenediamine in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. In addition, N,N-Diphenylethylenediamine has a high melting point and is soluble in many organic solvents, which makes it easy to handle in the lab. However, one of the limitations of using N,N-Diphenylethylenediamine is its potential toxicity. It has been reported to be toxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N,N-Diphenylethylenediamine. One area of research is the development of N,N-Diphenylethylenediamine-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N,N-Diphenylethylenediamine and its potential as an antioxidant and radical scavenger. In addition, further research is needed to determine the toxicity and safety of N,N-Diphenylethylenediamine in humans.
Synthesemethoden
The synthesis of N,N-Diphenylethylenediamine involves the condensation of aniline with benzaldehyde in the presence of an acid catalyst. The reaction yields N,N-Diphenylethylenediamine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,N-Diphenylethylenediamine has been used in various fields of scientific research. In organic chemistry, it has been used as a building block for the synthesis of complex organic molecules. In biochemistry, N,N-Diphenylethylenediamine has been used as a ligand for metal ions and as a substrate for enzymes. In pharmacology, N,N-Diphenylethylenediamine has been investigated for its potential as a drug candidate for various diseases.
Eigenschaften
CAS-Nummer |
1140-29-0 |
|---|---|
Produktname |
N,N-Diphenylethylenediamine |
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
N',N'-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |
InChI-Schlüssel |
PADPKJACPLYMPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |
Synonyme |
N,N'-DIPHENYLETHYLENEDIAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



